2-Amino-2-methylnonanoic acid

Description

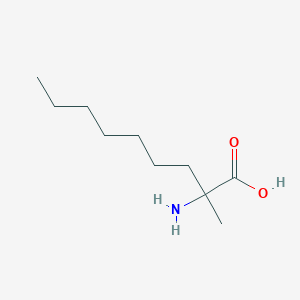

Structure

3D Structure

Properties

CAS No. |

5472-94-6 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-amino-2-methylnonanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-10(2,11)9(12)13/h3-8,11H2,1-2H3,(H,12,13) |

InChI Key |

MLEJPUOWUJAQAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 2 Methylnonanoic Acid and Its Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes, offering environmentally benign alternatives to traditional chemical processes. researchgate.net These approaches are particularly valuable for creating chiral molecules with high enantiomeric purity. researchgate.netmbl.or.kr

Transaminase-Catalyzed Routes for Enantioselective Production

Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from their corresponding keto-acid precursors. mbl.or.krnih.gov The reaction involves the transfer of an amino group from a donor molecule to a ketone acceptor, a process that can be highly enantioselective. mbl.or.kr

For the synthesis of 2-amino-2-methylnonanoic acid, a suitable precursor would be 2-keto-2-methylnonanoic acid. An ω-transaminase (ω-TA) could then catalyze the reductive amination of this α-keto acid. nih.gov ω-TAs are advantageous as they can accept amino donors that are not α-amino acids, which helps to drive the reaction equilibrium. mbl.or.kr

Key research findings in this area include:

Enzyme Selection: A transaminase from Chromobacterium violaceum has been successfully used to produce (S)-2-aminooctanoic acid, a close analog of the target compound, with an enantiomeric excess of over 98%. nih.gov This enzyme has demonstrated activity towards challenging substrates, suggesting its potential applicability. d-nb.info

Amine Donors: Isopropylamine is an inexpensive and effective amino donor for ω-TA catalyzed reactions. nih.gov Its use is beneficial because the byproduct, acetone, is volatile and easily removed, which helps to shift the reaction equilibrium towards product formation. nih.gov Alternatively, L-alanine can be used as a bio-based amine donor. d-nb.info Recent studies have also explored the use of lysine (B10760008) as a "smart" amine donor, where the ketone byproduct cyclizes, driving the reaction forward and enabling high yields and selectivities for β-branched amino acids. nih.govchemrxiv.org

The general transamination reaction is depicted below:

Figure 1:| Parameter | Description | Finding/Example | Citation |

| Enzyme | Biocatalyst for amination | ω-Transaminase from Chromobacterium violaceum | nih.govd-nb.info |

| Substrate | Keto-acid precursor | 2-Keto-2-methylnonanoic acid | - |

| Amine Donor | Source of the amino group | Isopropylamine, L-Alanine, Lysine | nih.govnih.govd-nb.infochemrxiv.org |

| Product | Target amino acid | (S)-2-Amino-2-methylnonanoic acid | - |

| Co-product | Byproduct from amine donor | Acetone (from Isopropylamine) | nih.gov |

Enzymatic Derivatization Strategies for Structural Elucidation

Enzymatic reactions can be employed not only for synthesis but also for the specific modification of molecules to aid in their structural elucidation. The substrate promiscuity of certain enzymes allows them to accept and modify analogs of their natural substrates. nih.gov

A chemoenzymatic approach can be used to install bio-orthogonal handles onto amino acids. nih.gov For instance, enzymes involved in bacterial cell wall biosynthesis, such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyl transferase (MurU), have shown permissiveness to variations in their sugar donors. nih.gov This principle can be adapted to derivatize this compound. By incorporating it into a biosynthetic pathway, specific enzymes could attach reporter tags (e.g., fluorescent probes or biotin) to the molecule, facilitating its detection and structural analysis within complex biological systems.

Classical and Modern Organic Synthesis Protocols

Traditional organic synthesis remains a cornerstone for producing novel amino acids, offering versatility and scalability.

Grignard Reagent-Based Coupling Reactions for Branched Acid Formation

Grignard reagents are highly effective carbon nucleophiles used extensively in the formation of carbon-carbon bonds. nih.govmasterorganicchemistry.com A key application is their reaction with electrophiles like carbon dioxide or carbonyl compounds. masterorganicchemistry.com

To synthesize a branched acid like this compound, a Grignard reagent can be reacted with a suitable precursor. One potential strategy involves the addition of a heptylmagnesium halide to an electrophilic glycine (B1666218) equivalent that contains a methyl group. A more direct method is the reaction of a Grignard reagent with carbon dioxide, which forms a carboxylate upon acidic workup. masterorganicchemistry.com

A plausible, though challenging, route could involve the synthesis of 2-bromo-2-methylnonane, followed by its conversion to the corresponding Grignard reagent. The reaction of this tertiary Grignard reagent with an aminating agent would be difficult. A more viable approach is the addition of a simpler Grignard reagent to a ketone or imine precursor. For example, the addition of methylmagnesium bromide to an α-keto ester, followed by amination and hydrolysis, could yield the desired product.

| Step | Reactants | Product | Citation |

| 1 | Alkyl Halide (e.g., Heptyl Bromide) + Mg | Grignard Reagent (e.g., Heptylmagnesium Bromide) | masterorganicchemistry.com |

| 2 | Grignard Reagent + Electrophile (e.g., α-Keto-α-methyl ester) | Tertiary Alcohol Intermediate | masterorganicchemistry.comyoutube.com |

| 3 | Intermediate + Aminating Agent + Hydrolysis | This compound | - |

Acetaminomalonate Methodologies for α-Amino Acid Synthesis

The alkylation of diethyl acetamidomalonate is a classic and reliable method for the synthesis of various α-amino acids. researchgate.net This method allows for the sequential introduction of two different alkyl groups to the α-carbon.

The synthesis of this compound via this route involves the following steps:

First Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, to remove the acidic α-hydrogen, forming a nucleophilic enolate.

First Alkylation: The enolate is reacted with a primary alkyl halide, such as 1-bromoheptane, in an SN2 reaction to introduce the heptyl group.

Second Deprotonation and Alkylation: The process is repeated with a stronger base to remove the remaining α-hydrogen, followed by reaction with methyl iodide to introduce the methyl group.

Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is hydrolyzed under strong acidic conditions (e.g., refluxing HCl). This converts the ester and acetamido groups into carboxylic acid and ammonium (B1175870) groups, respectively. The intermediate, a disubstituted malonic acid, is unstable to heat and readily undergoes decarboxylation to yield the final product, this compound. researchgate.net

Multi-Step Synthesis of Methyl-Branched Nonanoic Acid Scaffolds

Constructing the carbon backbone of this compound can be achieved through various multi-step synthetic sequences. youtube.comyoutube.com One logical approach begins with a commercially available ketone.

A potential retrosynthetic analysis breaks the target molecule down to simpler starting materials:

Target: this compound

Precursor: 2-Methylnonanoic acid

Starting Material: Nonan-2-one

The forward synthesis could proceed as follows:

α-Bromination: Nonanoic acid can be converted to its acid bromide, followed by Hell-Volhard-Zelinsky bromination to yield 2-bromononanoic acid.

Methylation: The 2-bromo-nonanoic acid can be subjected to a substitution reaction to introduce the methyl group, though this can be challenging.

Amination: A more direct route from the 2-bromo-2-methylnonanoic acid intermediate would be amination using ammonia, followed by purification to yield the final amino acid.

An alternative pathway could involve the synthesis of methyl-branched fatty acids using fatty acid synthase with substrates like methylmalonyl-CoA, although this is more common in biosynthetic contexts. nih.gov

Strategies for Stereoselective Synthesis

The synthesis of α,α-disubstituted amino acids, such as this compound, presents a significant stereochemical challenge. The quaternary carbon at the α-position is a stereocenter, and controlling its absolute configuration is crucial for applications in pharmacology and materials science. Advanced synthetic methodologies have been developed to address this, focusing on either creating a specific enantiomer from an achiral precursor (asymmetric synthesis) or controlling the stereochemistry relative to an existing chiral center in a more complex molecule (diastereoselective synthesis).

Asymmetric Synthetic Routes for Chiral Isomers

The absolute configuration of the α-stereocenter in this compound can be established using several powerful asymmetric strategies. These methods typically involve the use of chiral auxiliaries or catalysts to guide the formation of one enantiomer over the other.

Another established approach is the use of chiral auxiliaries, such as those derived from 1,2-amino alcohols. nih.gov For example, Schöllkopf's bislactim ether method provides a route to chiral α-methylated amino acid derivatives. sciforum.net In this approach, a bislactim ether, typically derived from valine and glycine, is deprotonated to form a chiral nucleophile. This nucleophile can then be alkylated, for example with nonyl iodide. The bulky chiral auxiliary directs the incoming electrophile to the opposite face, leading to high stereoselectivity. Subsequent methylation and hydrolysis would yield the desired chiral this compound.

The asymmetric Strecker synthesis is another classic yet powerful route. nih.gov This involves the reaction of a ketone (2-decanone) with an amine source and cyanide, mediated by a chiral catalyst or a chiral amine. The resulting α-aminonitrile is then hydrolyzed to the target amino acid. The stereochemical outcome is determined by the facial selectivity of the cyanide addition to the intermediate imine.

| Methodology | Chiral Source | Key Reaction | Stereoselectivity | Reference |

| Nickel(II) Complex | Chiral Tridentate Ligand (e.g., from Proline) | Asymmetric Alkylation | High de (>99%) | nih.govresearchgate.net |

| Bislactim Ether | Chiral Auxiliary (e.g., from Valine) | Asymmetric Alkylation | High p-facial selectivity | sciforum.net |

| Asymmetric Strecker | Chiral Catalyst or Amine | Stereoselective Cyanide Addition | Variable, catalyst-dependent | nih.gov |

Diastereoselective Approaches in Complex Molecule Synthesis

When this compound is a subunit within a larger molecule that already possesses stereocenters, the primary goal shifts from creating absolute chirality to controlling relative stereochemistry. Diastereoselective syntheses aim to produce one diastereomer of the complex molecule in preference to others.

A notable example of such a diastereoselective approach is the addition of a chiral metalated bislactim ether to a prochiral acceptor. sciforum.net This methodology was successfully applied to the synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, which are structural analogs of the target compound. sciforum.net In this strategy, the lithium salt of a bislactim ether derived from alanine (B10760859) (providing the α-methyl group) is added to an alkenylphosphonate. The inherent chirality of the bislactim ether controls the stereochemistry of the newly formed C-C bond and, subsequently, the configuration at the α-carbon of the amino acid upon protonation. This approach has demonstrated high levels of asymmetric induction, with diastereomeric excesses (de) often exceeding 90%. sciforum.net This high degree of π-facial selectivity makes the method valuable for constructing complex molecules where the stereochemical relationship between the α,α-disubstituted amino acid moiety and other parts of the molecule is critical.

Similarly, when incorporating the this compound unit into a peptide sequence containing other chiral amino acids, diastereoselective control is essential. The coupling reactions must be optimized to prevent epimerization at either the incoming amino acid or the existing chiral centers in the peptide chain. The steric bulk of the α,α-disubstituted amino acid can influence the transition state of the coupling reaction, potentially leading to selective formation of one diastereomer.

| Methodology | Substrate | Key Feature | Result | Reference |

| Bislactim Ether Addition | Prochiral Alkenylphosphonate | High π-facial selectivity from chiral auxiliary | High diastereomeric excess (>90% de) | sciforum.net |

Elucidation of Stereochemical Conformation and Absolute Configuration in 2 Amino 2 Methylnonanoic Acid Research

Conformational Analysis using Spectroscopic Techniques

The spatial arrangement of atoms in a molecule, or its conformation, is a dynamic property that significantly influences its interactions. Spectroscopic techniques are powerful tools for probing these conformational landscapes in solution.

While direct experimental data on the conformational analysis of 2-amino-2-methylnonanoic acid is not extensively published, the principles of conformational analysis for similar amino alcohol systems can be applied. Techniques such as Fourier Transform Microwave (MB-FTMW) spectroscopy, often combined with quantum chemical calculations, are instrumental in determining the conformational space of molecules in the gas phase. nih.gov For related amino alcohols, studies have shown that intramolecular hydrogen bonding, such as between the hydroxyl and amino groups, plays a crucial role in stabilizing the lowest energy conformations. nih.gov

In the context of this compound, it is hypothesized that the flexible nonyl chain would lead to a multitude of possible conformers. The interplay of steric hindrance from the α-methyl group and potential intramolecular interactions would govern the preferred conformational states. Advanced spectroscopic methods, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, can provide insights into the solution-state conformation by analyzing parameters like nuclear Overhauser effects (NOEs), which reveal through-space proximities between protons. nih.gov

Determination of Absolute Stereochemistry

Establishing the absolute configuration (R or S) of the chiral center in this compound is fundamental. Several analytical techniques are employed for this purpose, often involving the conversion of the enantiomers into diastereomers, which possess different physical properties and can be distinguished.

Enantioselective Chromatographic Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. This can be achieved through two primary approaches:

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective for the direct resolution of underivatized amino acid enantiomers. sigmaaldrich.com The choice of mobile phase composition is critical and can significantly impact the separation efficiency. sigmaaldrich.com

Indirect Separation: This involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral stationary phase.

The selection of the appropriate chiral column and mobile phase is crucial for achieving successful enantioseparation.

Chemical Derivatization for Chiral Analysis (e.g., Marfey's Reagent, Mosher Ester Derivatives)

Chemical derivatization is a widely used strategy to determine the absolute configuration of chiral molecules. nih.gov This involves reacting the chiral analyte with a chiral reagent of known absolute configuration to produce a pair of diastereomers.

Marfey's Reagent: Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a popular chiral derivatizing agent for amino acids. nih.govnih.govresearchgate.net The amino group of this compound would react with Marfey's reagent to form diastereomeric derivatives. springernature.com These diastereomers can then be separated and analyzed by HPLC. researchgate.netspringernature.com The "advanced Marfey's method" further enhances this technique by using LC-MS to determine the absolute configurations, even for unusual amino acids where standards may not be available. researchgate.netmdpi.com

Mosher Ester Derivatives: While typically used for chiral alcohols and amines, the principle of Mosher's method can be adapted. wikipedia.orgnih.govumn.edu The method involves reacting the chiral compound with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters or amides. wikipedia.orgusm.edu The absolute configuration is then deduced by analyzing the differences in the chemical shifts (Δδ) in the ¹H NMR spectra of these diastereomers. nih.govumn.edumdpi.com For an α-methyl amino acid like this compound, derivatization of the amino group would create Mosher amides. usm.edu

Table 1: Chiral Derivatizing Agents

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Analytical Technique |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent / FDAA | Amino Group | HPLC, LC-MS |

| α-methoxy-α-trifluoromethylphenylacetic acid | Mosher's Acid / MTPA | Amino Group | NMR Spectroscopy |

Advanced NMR Spectroscopy for Stereochemical Assignment

Modern NMR spectroscopy offers powerful methods for stereochemical assignment, often in conjunction with chiral derivatizing agents. The analysis of diastereomeric derivatives, such as Mosher amides, is a prime example. nih.govusm.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a model can be constructed to predict the absolute configuration based on the observed shielding and deshielding effects on the protons near the chiral center. nih.govmdpi.com

Furthermore, two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the relative stereochemistry in more complex molecules, which can then be correlated to establish the absolute configuration. mdpi.com While direct application on this compound is not documented, these advanced NMR methods represent a potent tool in the arsenal (B13267) for elucidating its stereochemistry.

In Vitro Biochemical and Metabolic Pathway Investigations of 2 Amino 2 Methylnonanoic Acid

Role as an Intermediate in Branched-Chain Fatty Acid Metabolism

The metabolism of branched-chain fatty acids (BCFAs) is a fundamental process, particularly in various bacteria, where these molecules are crucial components of cell membranes. The synthesis of BCFAs typically begins with the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. wikipedia.org These primary amino acids undergo transamination to form their corresponding branched-chain α-keto acids (BCKAs). Subsequently, a key enzyme, BCKA decarboxylase, catalyzes the decarboxylation of these α-keto acids to produce branched, short-chain acyl-CoA primers. wikipedia.orgnih.gov

For instance, the catabolism of valine, leucine, and isoleucine yields primers like 2-methylpropanyl-CoA, 3-methylbutyryl-CoA, and 2-methylbutyryl-CoA, respectively. wikipedia.org These primers are then elongated by the fatty acid synthase (FAS) system to create the final BCFA. The BCKA decarboxylase is essential for this process; its removal significantly diminishes or completely halts BCFA synthesis. nih.gov

Given its structure, 2-Amino-2-methylnonanoic acid is a branched-chain amino acid. It is hypothesized that its metabolic entry into the BCFA pathway would follow a similar initial step. The compound would likely first be converted to its corresponding α-keto acid, 2-keto-2-methylnonanoic acid, through a transamination reaction. This resulting α-keto acid could then potentially serve as a substrate for a decarboxylase, yielding a primer for the synthesis of a specific type of long-chain fatty acid.

Table 1: Key Precursors and Enzymes in BCFA Synthesis

| Precursor Amino Acid | Corresponding α-Keto Acid | Resulting Acyl-CoA Primer |

|---|---|---|

| Valine | α-Ketoisovalerate | 2-Methylpropanyl-CoA |

| Leucine | α-Ketoisocaproate | 3-Methylbutyryl-CoA |

| Isoleucine | α-Keto-β-methylvaleric acid | 2-Methylbutyryl-CoA |

Interplay with Amino Acid Metabolism and Related Pathways

Amino acid metabolism is a central hub that connects protein catabolism and synthesis with carbohydrate and lipid metabolism. A critical reaction in this network is transamination, where an amino group is transferred from an amino acid to an α-keto acid, most commonly α-ketoglutarate. nih.govyoutube.com This reaction, catalyzed by aminotransferases, converts the amino acid into its corresponding α-keto acid while forming glutamate (B1630785). youtube.comyoutube.com The resulting carbon skeleton can then enter central metabolic pathways like the Krebs cycle or gluconeogenesis, while the nitrogen from glutamate can be safely eliminated via the urea (B33335) cycle. nih.govkhanacademy.org

It is expected that this compound, upon entering a metabolic system, would participate in this network via transamination. Its amino group would likely be transferred to α-ketoglutarate, producing glutamate and the carbon skeleton 2-keto-2-methylnonanoic acid. This integration links the breakdown of this specific non-proteinogenic amino acid to the body's main energy and nitrogen-handling pathways. The fate of its carbon backbone would depend on the cell's metabolic state, potentially being used for energy production or conversion into other biomolecules. khanacademy.org This process is analogous to the catabolism of lysine (B10760008), which is metabolized to 2-aminoadipic acid (2-AAA), which then enters the tricarboxylic acid (TCA) cycle. nih.gov

Modulation of Specific Metabolic Processes in Research Models

While direct research on the metabolic effects of this compound is not extensively documented, studies on structurally related branched-chain metabolites provide a framework for its potential biological activities. Metabolites derived from BCAAs have been shown to act as signaling molecules that can modulate significant metabolic processes.

For example, 3-hydroxyisobutyrate (B1249102) (3-HIB), a catabolic intermediate of the BCAA valine, has been identified as a paracrine regulator secreted by muscle cells. nih.gov Research has shown that 3-HIB stimulates the transport of fatty acids across endothelial cells, thereby increasing fatty acid uptake into muscle. This process can lead to lipid accumulation in muscle tissue and contribute to the development of insulin (B600854) resistance. nih.gov

Similarly, 2-aminoadipic acid (2-AAA), an intermediate in lysine catabolism, is recognized as a biomarker and modulator of glucose and lipid metabolism. nih.govnih.gov Elevated levels of 2-AAA are associated with diabetes risk, and it has been shown to regulate glucose homeostasis and promote insulin secretion in pancreatic beta cells. nih.gov

Based on these findings, it is plausible that this compound or its metabolites could also function as signaling molecules. It might influence pathways such as fatty acid transport, lipid accumulation, or glucose homeostasis, making it a candidate for investigation in research models of metabolic diseases.

Table 2: Metabolic Modulation by Related Amino Acid Metabolites

| Metabolite | Parent Amino Acid | Research Model Finding | Reference |

|---|---|---|---|

| 3-Hydroxyisobutyrate (3-HIB) | Valine | Stimulates endothelial fatty acid transport and muscle fatty acid uptake, promoting insulin resistance in mice. | nih.gov |

Biosynthetic Pathways of Related Branched-Chain Acids

The biosynthesis of branched-chain fatty acids is well-characterized, particularly in bacteria such as Bacillus subtilis. This pathway is distinct from the synthesis of straight-chain fatty acids and relies on unique primers derived from BCAAs. wikipedia.orgnih.gov The process is initiated by the action of aminotransferases, which convert the BCAAs isoleucine, valine, and leucine into their respective α-keto acids. frontiersin.org

These branched-chain α-keto acids are then decarboxylated by the branched-chain α-keto acid dehydrogenase (Bkd) complex or a specific BCKA decarboxylase to form branched-chain acyl-CoA esters. nih.govfrontiersin.org These esters, such as 2-methylbutyryl-CoA (from isoleucine), isobutyryl-CoA (from valine), and isovaleryl-CoA (from leucine), serve as the starting units or "primers" for the fatty acid synthase system. The system then elongates these primers by sequentially adding two-carbon units from malonyl-CoA, ultimately producing a diverse array of iso- and anteiso-BFCAs. researchgate.net The specificity of the initial BCKA decarboxylase for different branched-chain α-keto acids plays a significant role in determining the final composition of the cell's branched-chain fatty acids. wikipedia.org

Enzymatic Interactions and Receptor Modulations by 2 Amino 2 Methylnonanoic Acid and Its Derivatives

Substrate Recognition and Catalysis by Amino Acid-Metabolizing Enzymes

The defining feature of 2-amino-2-methylnonanoic acid is the substitution at the α-carbon, which fundamentally alters its recognition and processing by enzymes that typically metabolize proteinogenic amino acids. Generally, the steric bulk of the α-methyl group makes such compounds poor substrates for many amino acid-metabolizing enzymes. This resistance to enzymatic degradation is a key characteristic of α,α-disubstituted amino acids.

Investigations into Enzyme Kinetics and Mechanism of Action

The primary role of this compound in the context of enzyme interactions is often as a component of a larger inhibitor molecule, rather than as a direct enzyme substrate itself. The kinetics and mechanism of action are therefore described by the behavior of the entire molecule it is part of.

Derivatives of this amino acid are frequently used in the design of peptide-based inhibitors. The incorporation of (2R)-2-amino-2-methylnonanoic acid into stapled peptides, for example, serves to constrain the peptide's conformation into a stable alpha-helical structure. This pre-organization reduces the entropic penalty of binding and can lead to high-affinity interactions with the target protein.

In studies involving stapled peptides containing (2R)-2-amino-2-methylnonanoic acid, such as those targeting the MDM2 and MDM4 proteins, the compound acts as a structural anchor. leibniz-fli.de The mechanism of action is one of competitive inhibition, where the stapled peptide blocks the binding of natural interaction partners. For example, the SAH-p53-8 peptide mimics the p53 tumor suppressor protein to bind to MDM2, preventing the degradation of p53. leibniz-fli.de The kinetic parameters of these interactions, such as the binding affinity (Kd) or the inhibitory constant (Ki), are properties of the entire peptide inhibitor.

Table 1: Examples of (2R)-2-Amino-2-methylnonanoic Acid in Protein-Inhibitor Complexes

| PDB Code | Description | Target Protein | Role of (2R)-2-Amino-2-methylnonanoic Acid |

|---|---|---|---|

| 3v3b | Structure of the stapled p53 peptide (SAH-p53-8) bound to MDM2. leibniz-fli.de | E3 ubiquitin-protein ligase MDM2 | Structural component of a stapled peptide inhibitor. |

| 4n5t | The 1.7A crystal structure of MDMX with a stapled peptide (ATSP-7041). leibniz-fli.de | MDM4: SWIB domain | Structural component of a stapled peptide inhibitor. |

| 4umn | Structure of a stapled peptide antagonist bound to MDM4. leibniz-fli.de | MDM4 | Structural component of a stapled peptide antagonist. |

Allosteric or Orthosteric Modulation of Receptors in Research Contexts (e.g., NMDA Receptors)

The influence of this compound and its derivatives can extend to receptor modulation. While specific data on its direct interaction with NMDA receptors is limited in the provided search results, the principles of α,α-disubstituted amino acid interactions with receptors can be inferred. Given their structural similarity to endogenous receptor ligands like glutamate (B1630785) and glycine (B1666218) (for the NMDA receptor), they have the potential to act as modulators.

The steric hindrance provided by the α-methyl group is a critical determinant of how it might interact with a receptor's binding site. It could act as a competitive antagonist by binding to the orthosteric site (the primary ligand binding site) but failing to activate the receptor due to its inability to induce the necessary conformational change. The bulky side chain might also prevent the binding pocket from closing correctly, thus inhibiting the receptor.

Alternatively, it could function as an allosteric modulator, binding to a site distinct from the orthosteric ligand-binding pocket. Such binding can induce conformational changes that either enhance or inhibit the receptor's response to its endogenous ligand. The specific nature of modulation—whether it is positive, negative, or silent—would depend on the precise architecture of the allosteric site and the conformational changes induced by the binding of the compound.

In the context of the stapled peptides containing (2R)-2-amino-2-methylnonanoic acid, the interaction is with intracellular protein-protein interaction domains rather than cell-surface receptors like the NMDA receptor. leibniz-fli.de The mode of action is orthosteric, as the peptide directly competes with the natural binding partner (e.g., p53) at its binding site on MDM2/MDM4. leibniz-fli.de

Influence on Protein Synthesis Pathways in Experimental Systems

Non-proteinogenic amino acids like this compound can potentially interfere with protein synthesis pathways. The cellular machinery for protein synthesis, particularly the aminoacyl-tRNA synthetases (aaRS), exhibits a high degree of specificity to ensure the fidelity of translation. These enzymes are responsible for recognizing a specific amino acid and attaching it to its corresponding tRNA molecule.

The introduction of an α,α-disubstituted amino acid such as this compound presents a challenge to this system. The α-methyl group can sterically hinder the binding of the amino acid to the active site of the cognate aaRS. Most aaRS have editing mechanisms to remove incorrectly charged amino acids, and it is likely that this compound would be a poor substrate for the charging reaction and/or would be subject to these proofreading activities.

Consequently, this compound is not typically incorporated into proteins during ribosomal protein synthesis. Its primary utility in experimental systems, therefore, is not as a building block for de novo protein synthesis but as a component of synthetically created peptides. The incorporation of this amino acid into "stapled peptides" is a prime example. leibniz-fli.de These modified peptides are synthesized chemically, bypassing the ribosomal machinery altogether. This allows for the creation of peptides with enhanced stability and cell permeability, as the α-methyl group and the hydrocarbon staple protect the peptide from proteolytic degradation.

Applications of 2 Amino 2 Methylnonanoic Acid As a Building Block in Complex Chemical Architectures

Incorporation into Peptide and Peptidomimetic Structures

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. researchgate.netua.pt Unlike the 20 standard proteinogenic amino acids, ncAAs like 2-Amino-2-methylnonanoic acid can introduce novel chemical functionalities, improve metabolic stability, and control secondary structure. researchgate.netnih.gov As an α,α-disubstituted amino acid, the presence of the methyl group alongside the nonyl chain at the α-carbon restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures such as helices or turns and to protect against enzymatic degradation. researchgate.net

Cyclic peptides and depsipeptides represent important classes of bioactive compounds, with many exhibiting potent therapeutic properties. nih.gov Cyclization is a key strategy to improve the metabolic stability and receptor binding affinity of peptides. nih.gov this compound can be incorporated into these cyclic architectures to fine-tune their lipophilicity and conformational behavior.

Depsipeptides are a specific class of cyclic or linear peptides that contain at least one ester bond in their backbone in addition to amide bonds. nih.gov This structural feature is found in numerous natural products with significant biological activities. nih.govnih.gov The synthesis of depsipeptides is a complex undertaking that often involves specialized nonribosomal peptide synthetases (NRPSs) in nature or sophisticated multi-step chemical synthesis in the laboratory. nih.gov

The chemical synthesis of these complex structures can be performed using either solution-phase or solid-phase techniques. nih.govrsc.org A common strategy for cyclization is "head-to-tail" macrolactamization, where the N-terminal amine forms an amide bond with the C-terminal carboxylic acid of a linear precursor peptide. nih.gov The inclusion of sterically hindered amino acids like this compound can influence the kinetics and yield of these cyclization reactions.

| Synthetic Strategy | Description | Key Features | Relevant Findings |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid polymer resin, with amino acids added sequentially. The final cyclic product is cleaved from the resin after cyclization. | Facilitates purification; allows for automation. | General methods for solid-phase synthesis of depsipeptides have been developed, often using depsidipeptide blocks as building units. rsc.org |

| Solution-Phase Synthesis | All reactions, including peptide elongation and cyclization, are carried out in solution. | Often used for large-scale synthesis and for complex cyclization strategies. | Convergent solution-phase synthesis has been employed for natural cyclic peptides, using coupling agents like HATU or PyBOP for the final macrolactamization step. nih.gov |

| N-Methylation | Introduction of methyl groups onto the backbone amide nitrogens. | Can modulate physicochemical properties, improve metabolic stability, and even confer oral bioavailability when combined with cyclization. nih.gov | Simplified methods for N-methylation on solid supports have been established, making the synthesis of multiply N-methylated cyclic peptides more accessible. nih.gov |

A major challenge for peptide-based therapeutics is their poor stability in the body due to rapid enzymatic degradation and clearance. nih.gov Several chemical modification strategies are employed to overcome these limitations, including the incorporation of ncAAs and lipidation. nih.gov

Lipidation involves the attachment of a lipid moiety, typically a fatty acid, to the peptide backbone. nih.govbiochempeg.com This modification enhances the peptide's hydrophobicity, which can lead to several benefits:

Extended Half-Life: Lipidated peptides can bind to serum albumin, a long-lived plasma protein, which acts as a carrier and protects the peptide from rapid kidney filtration and enzymatic degradation. nih.govnih.gov

Improved Potency: Increased lipophilicity can enhance the peptide's interaction with cell membranes and its target receptors, sometimes leading to a significant increase in biological potency. nih.govnih.gov

Delayed Absorption: Lipidation can promote self-aggregation at the injection site, forming a depot from which the drug is slowly released into circulation. biochempeg.com

The incorporation of this compound into a peptide sequence is a direct method of increasing its lipophilicity due to the long nonyl side chain. This built-in "lipidation" can confer enhanced stability and alter the peptide's interaction with biological membranes. Research on similar fatty amino acids, such as (S)-2-aminooctanoic acid (2-AOA), has shown that its conjugation to an antimicrobial peptide significantly improved antibacterial activity, with C-terminal modification being more effective than N-terminal conjugation. nih.gov This highlights the potential of using lipophilic amino acids like this compound to enhance the therapeutic properties of peptides.

Development of Bioactive Analogs and Conjugates for Research Purposes

Furthermore, this amino acid can be used to create conjugates for various research applications. For example, it can be incorporated into a peptide that is then linked to a fluorescent dye, a biotin (B1667282) tag, or a radiolabeled probe. The lipophilic nonyl chain could be advantageous in these contexts by influencing the conjugate's cellular uptake and distribution. The development of conjugates using similar unnatural fatty amino acids has been shown to improve the antimicrobial efficacy of peptides, demonstrating that such modifications can yield powerful research tools and potential therapeutic leads. nih.gov

Role in the Synthesis of Specialty Chemicals and Pharmaceutical Intermediates

Beyond peptide chemistry, this compound is a useful intermediate in the synthesis of specialty chemicals and complex pharmaceutical agents. midas-pharma.comnih.gov The presence of a chiral quaternary center makes it a desirable starting material for constructing molecules with well-defined three-dimensional structures.

Aminophosphonates, structural analogs of amino acids where the carboxylic acid is replaced by a phosphonic acid group, are of great interest in medicinal chemistry as they can act as enzyme inhibitors or receptor antagonists. mdpi.com Aziridinephosphonates are key intermediates for the synthesis of these aminophosphonates. mdpi.com The structural motifs found in this compound (a chiral center with alkyl substitution) are relevant to the synthesis of complex, biologically active molecules. Its use as a building block allows chemists to introduce both lipophilicity and specific stereochemical constraints into a target molecule, which are critical features for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Advanced Analytical Methodologies for Characterization of 2 Amino 2 Methylnonanoic Acid in Research

Spectroscopic Analysis Techniques (e.g., High-Resolution NMR, FTIR)

Spectroscopic methods are indispensable for the foundational structural elucidation of 2-Amino-2-methylnonanoic acid, providing detailed information about its molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure. For this compound, ¹H and ¹³C NMR would provide a distinct map of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the heptyl chain (CH₃ terminal group and multiple CH₂ groups), a prominent singlet for the α-methyl group, and broad signals for the amine (NH₂) protons. The chemical shifts would be influenced by the solvent used, with D₂O often employed to exchange the amine and carboxylic acid protons. chemicalbook.comnih.gov

¹³C NMR: The carbon spectrum would reveal signals for each of the 10 carbon atoms in the molecule, including the distinct quaternary α-carbon, the α-methyl carbon, the carbonyl carbon of the acid group, and the seven carbons of the nonane (B91170) side chain. nih.gov Data from similar compounds like 2-aminoisobutyric acid can provide reference points for expected chemical shifts. nih.govhmdb.ca

Illustrative NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (ppm, in D₂O) | Expected ¹³C NMR Chemical Shift (ppm, in D₂O) |

|---|---|---|

| α-CH₃ | ~1.4 - 1.6 (singlet) | ~25 - 30 |

| C(O)OH | - (proton exchanged) | ~180 - 185 |

| α-C | - (no proton) | ~60 - 65 |

| β-CH₂ | ~1.6 - 1.8 (multiplet) | ~35 - 40 |

| Alkyl chain (-CH₂-)n | ~1.2 - 1.4 (multiplet) | ~22 - 32 |

| Terminal -CH₃ | ~0.8 - 0.9 (triplet) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound in its zwitterionic solid state would be expected to display several key absorption bands.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (B1175870) (N⁺-H) | Stretching | 3200 - 2800 (broad) |

| Alkyl (C-H) | Stretching | 2960 - 2850 |

| Carboxylate (C=O) | Asymmetric Stretching | ~1600 - 1590 |

| Ammonium (N⁺-H) | Bending | ~1550 - 1500 |

| Carboxylate (C-O) | Symmetric Stretching | ~1420 - 1380 |

Mass Spectrometry-Based Characterization (e.g., HRMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for its sensitive detection and quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) would be used to accurately determine the monoisotopic mass of this compound (C₁₀H₂₁NO₂), allowing for the unambiguous confirmation of its elemental formula.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the premier technique for analyzing underivatized amino acids in biological fluids. plos.org For this compound, a method using a reversed-phase C18 or a mixed-mode column could be developed. plos.orgnih.gov The analysis would be performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. tandfonline.com This allows for quantification even when isomers are not fully separated chromatographically.

GC-MS: Gas chromatography-mass spectrometry requires that the polar amino acid be converted into a volatile derivative before analysis. sigmaaldrich.comsigmaaldrich.com A common technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS derivative. sigmaaldrich.comsigmaaldrich.com Electron impact (EI) ionization of this derivative typically results in a predictable fragmentation pattern, which is useful for structural confirmation. Key fragments include the loss of a methyl group ([M-15]⁺), a tert-butyl group ([M-57]⁺), or the entire TBDMS-carboxyl group ([M-159]⁺). researchgate.netresearchgate.net

Predicted Mass Spectrometric Data for this compound

| Technique | Ion/Fragment | Expected m/z (for C₁₀H₂₁NO₂) | Description |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | 188.1645 | Protonated molecule |

| LC-MS/MS | Precursor Ion | 188.2 | Selected for fragmentation |

| GC-MS (TBDMS deriv.) | [M-57]⁺ | 344.3 | Loss of tert-butyl from di-TBDMS derivative |

| GC-MS (TBDMS deriv.) | [M-159]⁺ | 242.2 | Loss of TBDMS-COO group from di-TBDMS derivative |

Chromatographic Separation and Detection Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for isolating this compound from complex sample matrices and for its quantification.

High-Performance Liquid Chromatography (HPLC): The analysis of underivatized amino acids by HPLC can be challenging due to their high polarity and poor retention on standard reversed-phase (RP) columns. acs.org However, methods have been developed using mixed-mode or ion-pair chromatography to achieve separation without derivatization. nih.govox.ac.uknih.gov A more common approach involves pre-column derivatization with a reagent that attaches a chromophore or fluorophore to the amino group. jasco-global.comshimadzu.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used, allowing for sensitive UV or fluorescence detection after separation on a C18 column. jasco-global.comnih.govnih.gov

Gas Chromatography (GC): GC offers high resolution but is only suitable for volatile and thermally stable compounds. thermofisher.com Amino acids, being non-volatile, must be derivatized prior to GC analysis. sigmaaldrich.comsigmaaldrich.com This two-step process typically involves esterification of the carboxyl group followed by acylation or silylation of the amino group to increase volatility. nih.gov The resulting derivatives can then be separated on a suitable capillary column, such as a 5% phenyl methylpolysiloxane column, and detected by a flame ionization detector (FID) or a mass spectrometer. thermofisher.com

Sample Preparation and Derivatization Strategies for Analytical Studies

Proper sample preparation is critical to remove interfering substances and ensure accurate and reproducible analysis. creative-proteomics.com The strategy depends on the sample matrix and the chosen analytical technique.

Sample Preparation: For analysis from biological fluids like plasma or urine, a protein precipitation step is often the first step, commonly achieved using trichloroacetic acid (TCA) or an organic solvent like acetonitrile. creative-proteomics.comnih.govnih.gov For total amino acid analysis from proteins or peptides, acid hydrolysis (e.g., with 6 M HCl at 110°C) is required to break the peptide bonds. biosyn.com Solid-phase extraction (SPE) may be used for further cleanup and concentration of the analyte. creative-proteomics.com

Derivatization: Derivatization is a key strategy employed to enhance the analytical properties of amino acids.

For GC Analysis: The goal is to increase volatility. This is typically a two-step process to protect both the amine and carboxylic acid functional groups. Common reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and MTBSTFA, or alkyl chloroformates. nih.govnih.govtcichemicals.comthermofisher.com

For HPLC Analysis: The goal is to attach a UV-absorbing or fluorescent tag for sensitive detection. Common reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a very common pre-column derivatization reagent. jasco-global.comjascoinc.comandrews.edunih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent adducts, making it suitable for a broader range of amino acids. nih.govacs.orgjascoinc.comsigmaaldrich.comnih.gov

Phenylisothiocyanate (PITC): Also known as Edman's reagent, it creates a UV-active derivative. thermofisher.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including sensitivity needs, the presence of primary or secondary amines, and the detection method available. shimadzu.comcreative-proteomics.com

Research on Derivatives and Analogs of 2 Amino 2 Methylnonanoic Acid

Structure-Activity Relationship Studies of Modified Nonanoic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological or pharmacological activity. For derivatives of nonanoic acid, these studies involve systematic modifications of the chemical structure to identify key features responsible for efficacy and potency.

While specific SAR studies focused exclusively on 2-Amino-2-methylnonanoic acid are not extensively detailed in the available literature, research on analogous structures provides relevant insights. For instance, the modification of peptides containing amino acid-like structures has been a fruitful area of investigation. The synthesis of ketomethylene-containing nonapeptide analogues of snake venom inhibitors of angiotensin-converting enzyme (ACE) demonstrates this principle. nih.gov In these studies, replacing a standard peptide bond with a ketomethylene group in a nonapeptide resulted in potent ACE inhibitors. nih.gov One such analog was found to be reasonably stable against enzymatic degradation, a crucial factor for bioavailability. nih.gov However, despite being adsorbed from the gastrointestinal tract, the analog lacked oral activity, which was attributed to its rapid excretion. nih.gov This highlights how even minor structural changes can profoundly impact not only the target interaction but also the pharmacokinetic profile of a molecule.

Investigation of Thiazole-Containing Analogs and Derivatives

The thiazole (B1198619) ring is a significant scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs. nih.govmdpi.com The 2-aminothiazole (B372263) moiety, in particular, is recognized for its ability to engage in various biological interactions and is considered a valuable pharmacophore. mdpi.comijcce.ac.ir Consequently, the synthesis of thiazole-containing analogs of amino acids is a common strategy in drug discovery to explore new therapeutic potential.

The general synthetic route to create 2-amino-thiazole analogs of N-protected amino acids involves a multi-step process. ijcce.ac.ir This typically begins with the activation of the amino acid's carboxylic group, followed by the formation of a bromomethyl ketone intermediate. This intermediate is then cyclized with thiourea, often under sonication, to yield the final 2-aminothiazole derivative. ijcce.ac.ir This methodology has been successfully applied to a variety of protected amino acids to generate compounds for biological screening. ijcce.ac.ir

These thiazole derivatives have been investigated for a wide range of pharmacological activities, including:

Anticancer: 2-aminothiazole is a core component of clinically used anticancer drugs like Dasatinib. nih.gov Research has explored new derivatives for their antiproliferative activity against various cancer cell lines, including leukemia, melanoma, and prostate cancer. nih.gov

Anti-inflammatory: Novel substituted 2-amino thiazole analogs have been designed and synthesized as potential anti-inflammatory agents, specifically targeting enzymes like 5-lipoxygenase in the arachidonic acid pathway. researchgate.net

Antimicrobial: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal properties. mdpi.com

While this synthetic strategy is well-established for many amino acids, specific examples of its application to this compound to create thiazole-containing analogs are not prominently featured in the reviewed literature.

Exploration of Non-Canonical Amino Acid Analogs for Conformational Studies

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov Their incorporation into peptides and proteins is a powerful tool in chemical biology and drug discovery. nih.govnih.gov this compound is structurally a non-canonical amino acid. The introduction of ncAAs can confer unique properties, such as enhanced stability, altered conformational preferences, and novel functionalities.

The use of ncAAs allows for detailed conformational studies of proteins and peptides. acs.org By replacing a canonical amino acid with a structurally similar but functionally distinct ncAA, researchers can probe the local environment within a protein and study conformational changes. acs.org This can be achieved through methods like residue-specific incorporation, where an auxotrophic host organism is used to globally replace a specific canonical amino acid with an analog. nih.govmdpi.com

Key applications of ncAAs in conformational and structural studies include:

Protein Structure Determination: Introducing heavy atoms via ncAAs (e.g., selenomethionine, 4-iodophenylalanine) can facilitate X-ray crystallography experiments. nih.gov

NMR Spectroscopy: Isotope-labeled ncAAs can serve as site-specific probes in nuclear magnetic resonance (NMR) studies to investigate protein dynamics and interactions.

Controlling Secondary Structure: Certain ncAAs are known to favor or disrupt specific secondary structures like α-helices or β-turns, allowing for the design of peptides with controlled folds. nih.gov For example, proline analogues are known to influence the formation of β-turns. nih.gov

Although the general utility of ncAAs is well-documented, specific studies detailing the incorporation of this compound into proteins for conformational analysis were not identified in the surveyed research.

Metabolic By-products and Their Research Implications (e.g., 8-Methylnonanoic Acid)

Understanding the metabolism of fatty acids and their analogs is crucial for determining their biological roles and potential health effects. While the direct metabolic pathway of this compound is not detailed, research on structurally related compounds, such as 8-Methylnonanoic acid (8-MNA), offers significant insights. 8-MNA is a methyl-branched medium-chain fatty acid and has been identified as an in vivo degradation by-product of dihydrocapsaicin, one of the pungent bioactive compounds in chili peppers. nih.gov

The key research findings on the metabolic effects of 8-MNA are summarized below.

| Metabolic Process | Effect of 8-Methylnonanoic Acid (8-MNA) in 3T3-L1 Adipocytes | Associated Mechanism | Citation |

| Cell Viability | No overt toxic effect observed. | --- | nih.gov |

| De Novo Lipogenesis | Reduced de novo lipogenesis (synthesis of new fatty acids). | Inhibition of this pathway was correlated with a concentration-dependent increase in AMP-activated protein kinase (AMPK) activity. | nih.gov |

| Lipolysis | Attenuated isoproterenol-induced lipolysis (breakdown of stored fat). | The anti-lipolytic action may contribute to reduced levels of circulating non-esterified fatty acids. | nih.gov |

| Glucose Uptake | Increased glucose uptake in response to insulin (B600854). | 8-MNA enhanced the sensitivity of the adipocytes to insulin, leading to ~25% increased glucose uptake at concentrations of 1 and 10 µM. | nih.gov |

These findings indicate that 8-MNA acts as a metabolic modulator in fat cells. nih.gov Its ability to inhibit fat synthesis while enhancing glucose sensitivity suggests that such branched-chain fatty acids could have implications for metabolic health and that the effects of dietary compounds like capsaicinoids may be partly attributable to their metabolites. nih.gov

Emerging Research Directions and Future Perspectives for 2 Amino 2 Methylnonanoic Acid

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are pivotal in elucidating the structural and electronic properties of unique molecules like 2-amino-2-methylnonanoic acid, an α,α-disubstituted amino acid. These computational tools offer insights into how the replacement of the α-hydrogen with an alkyl group restricts the conformational freedom of the amino acid, which in turn influences the secondary structure of peptides incorporating it. nih.gov

For α,α-disubstituted α-amino acids, theoretical calculations, such as those using Density Functional Theory (DFT), help to create transition-state models. acs.org These models are crucial for understanding the diastereo- and enantioselectivity observed in their synthesis. acs.org For instance, studies on peptides composed of chiral α-methylated α,α-disubstituted amino acids have shown a preference for a 3(10)-helical structure, a finding supported by molecular modeling. nih.gov The insights gained from these computational approaches are instrumental in the rational design of peptides with specific pharmacological properties. nih.gov By predicting the conformational landscape, researchers can strategically replace standard amino acids with non-coded ones like this compound to fine-tune the biological activity of therapeutic peptides. nih.gov

Application in Biosynthetic Engineering and Microbial Production

The production of non-canonical amino acids, including α,α-disubstituted variants like this compound, is a burgeoning field in biotechnology. nih.gov While chemical synthesis has been a traditional route, microbial production offers a more sustainable and environmentally friendly alternative. researchgate.net Metabolic engineering of microorganisms such as Escherichia coli is a key strategy to achieve this. researchgate.netnih.gov

High-Throughput Screening and Metabolomics Approaches in Compound Discovery

The discovery of novel, non-proteinogenic amino acids and their derivatives is increasingly driven by high-throughput screening (HTS) and metabolomics. nih.gov HTS platforms enable the rapid testing of large compound libraries to identify molecules with desired biological activities. nih.govacs.org For instance, HTS can be used to screen for individual amino acids that act as catalysts in metabolic reactions. usra.edu

Metabolomics, which involves the comprehensive analysis of small molecules in a biological system, is particularly powerful for identifying previously unknown compounds. usra.edu Modern analytical techniques, especially liquid chromatography-mass spectrometry (LC-MS), are essential for these approaches, offering the sensitivity and specificity needed to detect and identify non-proteinogenic amino acids in complex biological samples. nih.govnih.govacs.org Tandem mass spectrometry (MS/MS) further aids in the confident identification of these compounds. nih.gov These discovery methods are not only crucial for finding new molecules but also for understanding the metabolic pathways that produce them.

Novel Chemical Probe Development for Biological Systems

Non-canonical amino acids, such as this compound, are valuable for developing novel chemical probes to investigate complex biological processes like protein-protein interactions. nih.govrsc.orgresearchgate.net These probes can be designed to capture biosynthetic intermediates, providing insights into enzymatic pathways and substrate flexibility. rsc.orgresearchgate.net

A key strategy in developing these probes is the incorporation of reporter groups, such as fluorescent dyes or isotopic labels, into the amino acid structure. nih.govnih.gov This allows for the tracking and visualization of the molecule within a biological system. For example, the in vivo incorporation of unnatural amino acids with NMR-active labels into proteins allows for detailed studies of protein structure, dynamics, and ligand binding. nih.gov By strategically placing a labeled amino acid like this compound into a peptide sequence, researchers can create tools to explore cellular functions and pave the way for new chemoenzymatic approaches to generate unnatural peptides. rsc.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.